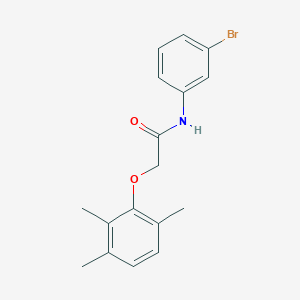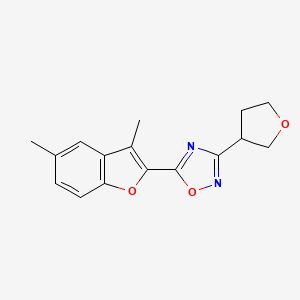![molecular formula C17H20N4O2 B5663759 5-oxo-1-(3-pyridinylmethyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5663759.png)
5-oxo-1-(3-pyridinylmethyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions, such as the three-component reaction between malonamide, aldehyde, and malononitrile in water, using triethylamine as a base at room temperature. These methods have been characterized using various techniques like FT-IR, NMR, and X-ray diffraction, demonstrating their utility in synthesizing complex molecules with specific functional groups and structural features (Jayarajan et al., 2019).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods are fundamental in characterizing the molecular structure of synthesized compounds. These techniques confirm the enolic structure of related molecules in both solution and solid states, providing insights into the molecular geometry, bond lengths, and angles, which are crucial for understanding the compound's chemical behavior (Anuradha et al., 2014).
Chemical Reactions and Properties
The compound and its derivatives participate in various chemical reactions, including cyclocondensation and selective synthesis processes, leading to the formation of structurally diverse molecules. These reactions expand the compound's utility in synthesizing novel materials with potential biological activities (Lebedˈ et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are determined using various analytical techniques. These properties are crucial for the compound's application in different fields, including material science and pharmaceuticals (Banerjee et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and interaction with biological targets, are explored through experimental and computational studies. These investigations provide a comprehensive understanding of the compound's potential applications and mechanisms of action (Kharchenko et al., 2008).
Propriétés
IUPAC Name |
5-oxo-1-(pyridin-3-ylmethyl)-N-(2-pyrrol-1-ylethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-16-10-15(13-21(16)12-14-4-3-5-18-11-14)17(23)19-6-9-20-7-1-2-8-20/h1-5,7-8,11,15H,6,9-10,12-13H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPBGGQUGFQSEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CN=CC=C2)C(=O)NCCN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-biphenylyloxy)ethyl]-1H-imidazole](/img/structure/B5663676.png)
![1-{2-[3-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-3-methylimidazolidin-2-one](/img/structure/B5663683.png)
![2-[(3,3-diphenylpiperidin-1-yl)methyl]pyrimidine](/img/structure/B5663691.png)
![5-hydroxy-2-methyl-4-[(4-methyl-1-piperazinyl)methyl]-N-phenyl-1-benzofuran-3-carboxamide](/img/structure/B5663697.png)


![2-[(2-{1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5663717.png)
![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B5663724.png)
![N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5663727.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5663732.png)
![5,6-dimethyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5663747.png)

![N,N-dimethyl-2-{[(2-propoxybenzoyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5663768.png)
![3-piperidin-3-yl-N-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B5663783.png)